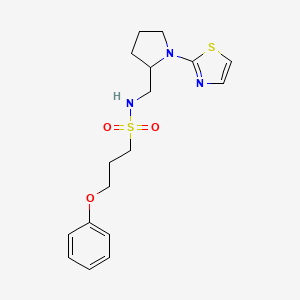

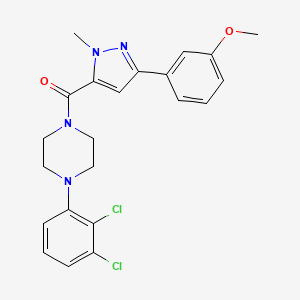

3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-phenoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds and drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For instance, one approach involves the condensation of 5-acetylthiazole with 2-formyl thiophene, followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide .Molecular Structure Analysis

The thiazole ring in the molecule is aromatic, meaning that it has a cyclic, planar structure with delocalized π electrons . This gives the ring stability and influences its reactivity.Chemical Reactions Analysis

Thiazole rings are known to undergo various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The specific reactions that “this compound” would undergo depend on the conditions and reagents present.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Rearrangement in Sulfonamide Synthesis : N-(3-phenylprop-2-yn-1-yl)-sulfonamides, similar in structure to the chemical , are synthesized from serine and threonine. These undergo rearrangement to form pyrrolidin-3-ones, demonstrating the compound's utility in synthesizing heterocyclic structures (Králová et al., 2019).

Formation of Heterocycles : The compound can be involved in reactions leading to the formation of various heterocyclic structures, such as pyrazoles and isoxazoles, indicating its role in the synthesis of complex organic molecules (El‐Emary et al., 2002).

Material Science and Polymer Research

- Polymer Synthesis : In polymer science, similar compounds are used to synthesize new poly(amide-imide)s. These materials exhibit interesting properties like high yields and inherent viscosities, suggesting potential applications in materials engineering (Faghihi et al., 2011).

Antimicrobial and Antifungal Research

- Antimicrobial Applications : Compounds structurally related to 3-Phenoxy-N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)propane-1-sulfonamide have been found to exhibit antimicrobial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Fadda et al., 2016).

Computational Chemistry and Molecular Docking

- Molecular Docking Studies : Computational studies involving molecular docking and quantum chemical calculations have been conducted on similar compounds. This research helps in understanding the interaction of these molecules with biological targets, indicating their potential in drug discovery (Viji et al., 2020).

Catalytic Applications

- Catalysis in Organic Reactions : Similar sulfonamide compounds have been used as catalysts in organic reactions, demonstrating their potential in facilitating various chemical transformations (Schulz et al., 2011).

Anticancer Research

- Potential in Anticancer Therapy : Research into related sulfonamide compounds has shown potential in developing new anticancer agents. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines (Redda et al., 2011).

Agricultural Chemistry

- Herbicidal Activities : In agricultural chemistry, derivatives of similar compounds have shown moderate herbicidal activities against certain weeds, suggesting their potential use in developing new herbicides (刘建超 et al., 2016).

Biochemical Applications

Anticonvulsant Agents : Sulfonamide compounds have been synthesized and tested for anticonvulsant activity. Some of these compounds have shown protection against induced convulsions, indicating their potential in treating neurological disorders (Farag et al., 2012).

Antibacterial Agents : New heterocyclic compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents. These compounds have shown significant antibacterial activities, suggesting their utility in medicinal chemistry (Azab et al., 2013).

Phenol Alkylation : Sulfonic acid functional ionic liquid catalysts, related to the compound , have been used in the alkylation of phenol, indicating potential applications in chemical processing and synthesis (Elavarasan et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to target PI3Kα/HDAC6, which are considered promising targets for cancer therapy .

Mode of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways and enzymes, potentially activating or inhibiting them . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including cytotoxic activity . For instance, some thiazole derivatives have demonstrated potent effects on human tumor cell lines .

Action Environment

The chemical properties of thiazole, such as its solubility and aromaticity, could potentially be influenced by environmental conditions .

Propiedades

IUPAC Name |

3-phenoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c21-25(22,13-5-11-23-16-7-2-1-3-8-16)19-14-15-6-4-10-20(15)17-18-9-12-24-17/h1-3,7-9,12,15,19H,4-6,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYUCFPEQBBYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800536.png)

![N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2800537.png)

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)

![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)